molecular formula C27H46N2O3 B13768690 n-[(2-Ethoxyphenyl)carbamoyl]octadecanamide CAS No. 7144-52-7

n-[(2-Ethoxyphenyl)carbamoyl]octadecanamide

Cat. No.: B13768690
CAS No.: 7144-52-7
M. Wt: 446.7 g/mol
InChI Key: ORBZZXKRZWGZCK-UHFFFAOYSA-N
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Description

N-[(2-Ethoxyphenyl)carbamoyl]octadecanamide is a long-chain fatty acid amide derivative featuring a 2-ethoxyphenyl carbamoyl moiety attached to an octadecanamide backbone. The octadecanamide chain (C18) confers lipophilicity, while the 2-ethoxyphenyl group may influence electronic and steric interactions, affecting solubility and receptor binding .

Properties

CAS No.

7144-52-7

Molecular Formula

C27H46N2O3

Molecular Weight

446.7 g/mol

IUPAC Name

N-[(2-ethoxyphenyl)carbamoyl]octadecanamide

InChI

InChI=1S/C27H46N2O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-26(30)29-27(31)28-24-21-19-20-22-25(24)32-4-2/h19-22H,3-18,23H2,1-2H3,(H2,28,29,30,31)

InChI Key

ORBZZXKRZWGZCK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(=O)NC1=CC=CC=C1OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Ethoxyphenyl)carbamoyl]octadecanamide typically involves the reaction of octadecanoic acid with 2-ethoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2-Ethoxyphenyl)carbamoyl]octadecanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-Ethoxyphenyl)carbamoyl]octadecanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-Ethoxyphenyl)carbamoyl]octadecanamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Research Implications and Data Gaps

  • Activity Prediction : The target compound’s ethoxyphenyl group may enhance binding to hydrophobic pockets in proteins, similar to chlorophenyl analogs, but with reduced toxicity due to lack of halogenation .
  • Synthetic Challenges : Introducing the carbamoyl group without steric interference (as seen in acyl sulfonamides ) would require optimized reaction conditions.
  • Toxicological Data: Urgent need for studies on metabolic stability and cytotoxicity, as seen in the data gap for 2-cyano-N-[(methylamino)carbonyl]acetamide .

Biological Activity

n-[(2-Ethoxyphenyl)carbamoyl]octadecanamide, also known by its CAS number 7144-52-7, is a compound of interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C_{20}H_{41}N_{2}O_{2}
  • Molecular Weight : 341.56 g/mol

This compound belongs to the class of N-acyl derivatives and is related to fatty acid amides, which are known for their roles in various physiological processes.

The biological activity of this compound can be attributed to several mechanisms:

  • Modulation of Lipid Metabolism :
    • This compound may influence lipid metabolism by interacting with lipid signaling pathways, particularly those involving sphingosine 1-phosphate (S1P) and its receptors, which play crucial roles in cell survival and inflammation .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound exhibits anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6, thereby reducing inflammation in various models .
  • Neuroprotective Properties :
    • Research indicates potential neuroprotective effects, possibly through the modulation of neuroinflammatory pathways and protection against oxidative stress in neuronal cells .

Biological Activity Data

The following table summarizes key biological activities reported for this compound:

Biological Activity Effect Reference
Anti-inflammatoryInhibition of TNFα and IL-6 production
NeuroprotectionProtection against oxidative stress
Modulation of lipid metabolismInteraction with S1P signaling pathways

Case Study 1: Neuroprotection in Ischemia

A study investigated the effects of this compound on neuronal survival during ischemic conditions. The results showed that treatment with this compound significantly reduced neuronal death and improved functional recovery post-ischemia. The protective mechanism was linked to the modulation of S1P signaling pathways, enhancing nitric oxide production and reducing oxidative stress .

Case Study 2: Inflammatory Response in Animal Models

In a controlled animal study, administration of this compound resulted in decreased levels of inflammatory markers in serum following induced inflammation. The compound's ability to downregulate pro-inflammatory cytokines suggests its potential therapeutic application in inflammatory diseases .

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